BTK Inhibitor Patent-Cited Intermediate
5-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one is explicitly utilized as a synthetic building block in the preparation of heteroaryl compounds disclosed as Bruton's tyrosine kinase (BTK) inhibitors, as documented in the AU-2015328285-B2 patent family . In contrast, the regioisomeric 6-bromo derivative (CAS 1017783-09-3) is not cited in this patent context . The 5-bromo substitution pattern enables specific palladium-catalyzed cross-coupling reactions at the aryl bromide position that would yield distinct connectivity in the final heteroaryl products compared to other positional isomers.
| Evidence Dimension | Patent citation as synthetic intermediate for BTK inhibitor preparation |
|---|---|
| Target Compound Data | Explicitly cited in BTK inhibitor patent family (AU-2015328285-B2, CA-2960401-A1, EP-3204382-A1, US-10253023-B2) |
| Comparator Or Baseline | 6-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS 1017783-09-3) — no patent citation for BTK inhibitor synthesis found |
| Quantified Difference | Qualitative difference: presence vs. absence in BTK inhibitor patent synthetic schemes |
| Conditions | Cross-coupling reactions for heteroaryl BTK inhibitor synthesis |
Why This Matters
For research programs targeting BTK inhibition, this compound provides direct entry to patent-validated synthetic routes, whereas the 6-bromo isomer does not.
